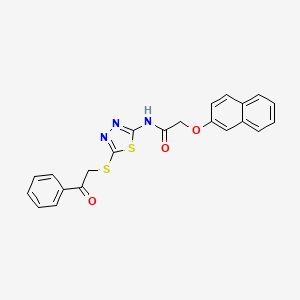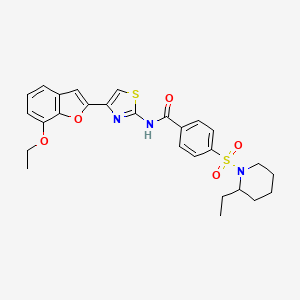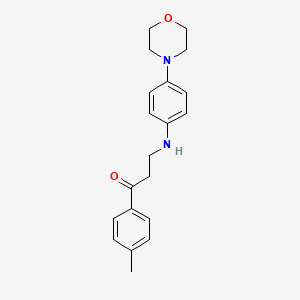
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, where the piperidine-furan intermediate reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzamide group can be reduced to form a benzylamine derivative.
Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Materials Science: The furan ring provides unique electronic properties, making this compound useful in the development of organic electronic materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mécanisme D'action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can form hydrogen bonds with various biological molecules. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide: Unique due to its combination of furan, piperidine, and benzamide groups.
Imidazo[1,5-a]pyridine Derivatives: These compounds also feature complex aromatic structures and have been studied for their luminescent and versatile properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-23-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFHNNSEKAWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)



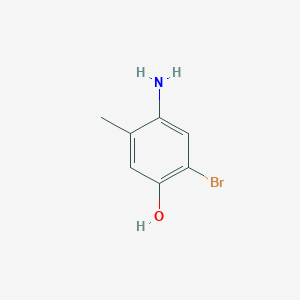
![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)
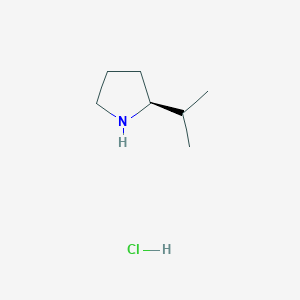
![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2657886.png)
